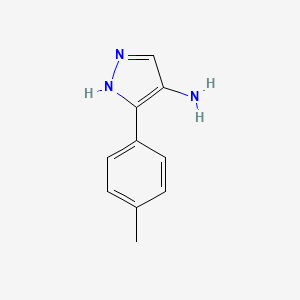

1H-Pyrazol-4-amine, 3-(4-methylphenyl)-

Description

BenchChem offers high-quality 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91857-95-3 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

WQHCOAVWNAPALA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2)N |

Origin of Product |

United States |

Derivatization and Structural Modifications of 1h Pyrazol 4 Amine, 3 4 Methylphenyl

Strategies for Functional Group Incorporation on the Pyrazole (B372694) Ring

The pyrazole ring within 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- is an electron-rich system, making it amenable to various electrophilic substitution reactions. However, the directing effects of the existing substituents—the amino group at C4 and the p-tolyl group at C3—play a crucial role in determining the regioselectivity of these reactions. The primary nitrogen of the pyrazole ring can also be functionalized, for instance, through alkylation or arylation reactions.

Common strategies for incorporating new functional groups onto the pyrazole core include:

N-Alkylation/Arylation: The pyrazole NH group can be deprotonated with a suitable base and subsequently reacted with alkyl or aryl halides to introduce substituents at the N1 position. The Mitsunobu reaction is another effective method for N-alkylation.

Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrazole ring, typically at the C5 position, which can then serve as a handle for further cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazole. This aldehyde functionality is a key precursor for forming Schiff bases or for undergoing further oxidation or reduction.

Nitration: Reaction with nitric acid or other nitrating agents can introduce a nitro group, which can subsequently be reduced to an amino group, providing a route to diamino-pyrazole derivatives.

While these are established methods for pyrazole functionalization, specific documented examples detailing these transformations on 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- are not extensively reported in the surveyed literature. The application of these general strategies would require careful optimization of reaction conditions to control regioselectivity due to the influence of the existing amino and p-tolyl groups.

Synthesis of Fused Polycyclic Pyrazole Systems

The 4-amino group of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- is a key nucleophilic center that enables the construction of various fused heterocyclic systems. By reacting with appropriate biselectrophilic reagents, the pyrazole ring can be annulated to form bicyclic and polycyclic architectures.

Pyrazolo[1,5-a]pyrimidines are purine (B94841) analogs that are commonly synthesized through the cyclocondensation reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction typically proceeds by an initial attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the pyrazole ring nitrogen (N1) and the second electrophilic center.

Microwave-assisted synthesis has emerged as an efficient method, significantly reducing reaction times and improving yields. For instance, the three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound under microwave irradiation provides a direct route to functionalized pyrazolo[1,5-a]pyrimidines.

| Starting Aminopyrazole | Reagent(s) | Resulting Fused System | Reference |

| 5-Amino-1H-pyrazoles | β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidines | |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | |

| 5-Amino-1H-pyrazoles | Enaminones, Sodium Halides | 3-Halo-pyrazolo[1,5-a]pyrimidines |

The synthesis of the pyrazolo[3,4-b]pyridine core, an important scaffold in medicinal chemistry, can be achieved by constructing a pyridine (B92270) ring onto a pre-existing pyrazole. A common strategy involves the reaction of a 5-aminopyrazole with α,β-unsaturated carbonyl compounds (chalcones). The reaction mechanism is believed to start with a Michael addition of the C4 carbon of the pyrazole onto the enone, followed by condensation of the amino group with the carbonyl group, and subsequent aromatization.

Another powerful method is the multicomponent reaction, where an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile) are condensed in a one-pot synthesis. These reactions are often catalyzed by Lewis acids or conducted under solvent-free grinding conditions, offering an efficient and environmentally friendly route.

| Starting Aminopyrazole | Reagent(s) | Catalyst/Conditions | Resulting Fused System | Reference |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄ | 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | |

| 3-Amino-5-methylpyrazole | Benzaldehydes, Malononitrile | Solvent-free grinding | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 1,3-Diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines |

Pyrazolo[3,4-b]quinolines are synthesized by annulating a quinoline (B57606) ring onto a pyrazole moiety. The Friedländer condensation is a classical and widely used method, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of pyrazoles, this involves reacting a 5-aminopyrazole-4-carbaldehyde with a cyclic ketone like cyclohexanone.

Alternatively, multicomponent reactions provide a convergent approach. For example, the reaction of an aniline (B41778), an aromatic aldehyde, and a pyrazolone (B3327878) derivative can yield 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, which can be subsequently oxidized to the fully aromatic system. Palladium-catalyzed reactions between aminopyrazoles and β-bromovinyl aldehydes have also been reported to yield pyrazolo[3,4-b]quinolines.

| Starting Pyrazole | Reagent(s) | Method | Resulting Fused System | Reference |

| 5-Amino-3-methyl-1-phenylpyrazole-4-carbaldehyde | Cyclohexanone | Friedländer Condensation | 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline | |

| 5-Aminopyrazole, Aromatic Aldehyde, Dimedone | N/A | Three-component reaction | 1H-Pyrazolo[3,4-b]quinoline | |

| 3-Aminopyrazole (B16455) | o-Chlorobenzoic acid | Cyclocondensation | Pyrazolo[3,4-b]quinoline |

Pyrazolo[3,4-d]pyrimidines are another class of purine isosteres with significant biological activities. Their synthesis often starts from 5-aminopyrazole-4-carbonitrile derivatives. The critical step is the cyclocondensation reaction where the pyrazole, containing adjacent amino and nitrile groups, reacts with various electrophiles. For instance, heating a 5-aminopyrazole-4-carbonitrile with formamide (B127407) or orthoesters leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core. A more recent method involves the reaction of the aminopyrazole carbonitrile with other nitriles in the presence of a strong base like potassium t-butoxide.

| Starting Pyrazole | Reagent(s) | Catalyst/Conditions | Resulting Fused System | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles | Aryl Nitriles | Potassium t-butoxide in t-butanol | 1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-amines | |

| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | Various | Not specified | Pyrazolo[3,4-d]pyrimidines | |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents | Phase transfer catalysis | N-substituted Pyrazolo[3,4-d]pyrimidines |

Formation of Schiff Bases and Aldimine Derivatives

The 4-amino group of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- can readily undergo condensation with aldehydes or ketones to form Schiff bases (also known as imines or aldimines). This reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid).

The formation of the azomethine group (C=N) is a versatile transformation, creating a new point for structural diversification. These Schiff bases are not only important synthetic intermediates but also exhibit a range of biological activities themselves. The imine bond can also be subsequently reduced, for example with sodium borohydride, to yield secondary amine derivatives.

| Amine Component | Carbonyl Component | Conditions | Product Type | Reference |

| o-Aminophenol | 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | Methanol, reflux | Pyrazole Schiff Base | |

| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Methanol, acetic acid, reflux | Triazole-Pyrazole Schiff Base | |

| 3-Hydrazinyl-2-phenylquinazolin-4(3H)-one derivative | Aromatic Aldehydes | Ethanol, acetic acid, reflux | Quinazolinone-Pyrazole Schiff Base |

Pyrazole-Amide Derivatives

The synthesis of pyrazole-amide derivatives is a common strategy to modify the properties of the parent amine. The 4-amino group of a pyrazole can readily react with carboxylic acids or their activated derivatives to form a stable amide linkage. Various synthetic methodologies have been developed to facilitate this transformation, often employing coupling agents or catalysts to enhance reaction efficiency and yield.

One approach involves the reaction of a pyrazole amine with a carboxylic acid in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) and a base such as pyridine. mdpi.com For instance, the synthesis of 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide was achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid using this method. nih.gov Another widely used technique employs carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBT), to activate the carboxylic acid for nucleophilic attack by the pyrazole amine. ekb.eg

The reactivity of the pyrazole amine can be influenced by the substituents on the pyrazole ring. It has been noted that the NH group of the pyrazole ring itself can be more reactive than an exocyclic aromatic amine group, sometimes necessitating the use of protecting groups on the ring nitrogen to achieve selective acylation at the desired amino position. mdpi.comnih.gov

| Methodology | Reagents | Key Features | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | Carboxylic Acid, TiCl₄, Pyridine | Effective for coupling pyrazole amines with carboxylic acids. | mdpi.comnih.gov |

| Carbodiimide Coupling | Carboxylic Acid, EDCI, HOBT, DIPEA | Standard peptide coupling conditions applicable to amide formation. | ekb.eg |

| Direct Reaction | Amine Derivatives, Ethyl Chloroformate, Triethylamine | A general procedure for creating amide derivatives from corresponding acid derivatives. | tubitak.gov.tr |

Heteroaryl Conjugation Strategies

Conjugating the 3-(4-methylphenyl)-1H-pyrazol-4-amine core with other heteroaromatic systems is a powerful strategy to create complex molecules with potentially enhanced biological activities. This can be achieved either by forming a direct bond between the pyrazole and another heterocycle or by constructing a new heterocyclic ring fused to the pyrazole core.

One prominent strategy is the synthesis of pyrazolo[3,4-b]pyridines. longdom.org This involves the condensation of a suitably functionalized pyrazole, such as a 3-aminopyrazole-4-carbonitrile derivative, with a 1,3-dielectrophile. mdpi.com This annulation reaction builds a pyridine ring onto the pyrazole scaffold, resulting in a fused bicyclic system. The specific regiochemistry of the cyclization can be controlled through careful selection of substrates and reaction conditions. mdpi.com

Another approach involves synthesizing complex pyrazole derivatives through multi-component reactions. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water has been developed as a straightforward and environmentally friendly method for synthesizing 1H-pyrazole derivatives. longdom.org Furthermore, the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives has been reported, which involves the reaction of a benzofuranone with phenyl isothiocyanate followed by condensation with hydrazine (B178648). nih.gov Although this sometimes results in unexpected ring-opening, it demonstrates a pathway to fuse pyrazoles with other biologically relevant heterocycles like benzofurans. nih.gov

| Conjugated System | Synthetic Strategy | Reference |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Condensation of 3-aminopyrazole-4-carbonitriles with dielectrophiles. | longdom.orgmdpi.com |

| 1H-Benzofuro[3,2-c]pyrazoles | Reaction of benzofuranone with isothiocyanate and hydrazine. | nih.gov |

| 1,3-Diarylpyrazoles | Reductive amination of pyrazole-4-carbaldehydes. | mdpi.com |

Design and Synthesis of 1,5-Diarylpyrazole Analogues

While direct derivatization of the 3-(4-methylphenyl)-1H-pyrazol-4-amine core is common, the design and synthesis of structural isomers, such as 1,5-diarylpyrazoles, offer a complementary approach to exploring the chemical space around this pharmacophore. The 1,5-diarylpyrazole scaffold is notably present in the selective COX-2 inhibitor, Celecoxib. nih.gov

The synthesis of 1,5-diarylpyrazoles typically involves the cyclocondensation reaction of a 1,3-diketone with a substituted hydrazine. nih.govingentaconnect.com For the synthesis of Celecoxib, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione is reacted with 4-hydrazinobenzenesulfonamide hydrochloride. nih.gov This reaction establishes the core pyrazole ring with the desired aryl substituents at the 1- and 5-positions.

Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds, leading to the synthesis of numerous analogues. nih.gov Modifications have included replacing the p-tolyl group at the C-5 position with other moieties or altering the sulfonamide group at the N-1 phenyl ring. nih.govnih.govacs.org For instance, replacing the tolyl group with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety resulted in compounds with dual COX-2/5-LOX inhibitory activity. nih.govacs.org Another modification involved replacing the sulfonamide (SO₂NH₂) pharmacophore with a dipolar azido (B1232118) (N₃) group, which also yielded potent and selective COX-2 inhibitors. acs.org These studies highlight the synthetic accessibility and therapeutic importance of 1,5-diarylpyrazole analogues that are structurally related to the 3-aryl-4-aminopyrazole core.

| Precursor 1 (Diketone) | Precursor 2 (Hydrazine) | Product | Reference |

|---|---|---|---|

| 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione | 4-Hydrazinobenzenesulfonamide | Celecoxib | nih.gov |

| 1-(4-Azidophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Azido analogue of Celecoxib | acs.org |

| Substituted 1,3-diketones | Substituted phenylhydrazines | Various 1,5-Diarylpyrazole Analogues | nih.govnih.gov |

Computational and Theoretical Studies on 1h Pyrazol 4 Amine, 3 4 Methylphenyl and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively define the molecule's character and reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. aps.org For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311+G(2d,p), are employed to determine optimized molecular geometries. nih.govtandfonline.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov

An exhaustive quantum mechanical calculation on a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, was performed using both DFT (B3LYP/6-31G) and Hartree-Fock (HF/6-31G ) methods to analyze its electronic structure. nih.gov The study involved optimizing the molecule's geometry and calculating the net Mulliken charges on each atom, which helps in understanding the distribution of electron density across the molecule. nih.gov Similarly, a study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine used the B3LYP/6-311+G(2d,p) method to determine its optimized molecular crystal structure. tandfonline.com Such analyses are crucial for understanding how the electronic environment of the pyrazole core is influenced by different substituents.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, in the analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the small calculated HOMO-LUMO energy gap indicated that the molecule is chemically reactive and that charge transfer occurs within the molecule. nih.gov In another study on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the energy gap was analyzed to understand the effect of substituent positioning on the compound's chemical behavior. nih.gov

Table 1: FMO Analysis of Selected Pyrazole Derivatives

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | B3LYP/6-31G(d,p) | -5.92 | -2.50 | 3.42 | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | B3LYP/6-31G(d,p) | -5.91 | -2.77 | 3.14 | nih.gov |

| (4-fluorophenyl)[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M3) | B3LYP/6-31G(d,p) | -5.87 | -2.85 | 3.02 | nih.gov |

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug design to screen potential inhibitors by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govnih.gov

Several studies have employed molecular docking to investigate the potential of pyrazole derivatives as inhibitors of various enzymes. In one such study, pyrazole derivatives were docked against several protein kinases, which are crucial targets in cancer therapy. nih.gov The docking simulations, performed with AutoDock 4.2, showed that the ligands fit deeply within the binding pocket of the target proteins, forming key hydrogen bonds. nih.gov For example, a derivative revealed a minimum binding energy of -10.09 kJ/mol with VEGFR-2, a key receptor tyrosine kinase. nih.gov

Another study investigated the anti-amoebic potential of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide by docking it into the O-acetyl-serine-sulfhydrylase (OASS) enzyme, a target for Entamoeba histolytica. nih.gov The results from GLIDE-SP and GLIDE-XP modules suggested that the title molecule could act as a lead for inhibiting the pathogen's growth. nih.gov

Table 2: Molecular Docking Results for Pyrazole Derivatives

| Ligand | Protein Target (PDB ID) | Binding Energy (kJ/mol) | Software | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | AutoDock 4.2 | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | AutoDock 4.2 | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | AutoDock 4.2 | nih.gov |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | OASS Enzyme | Not specified | GLIDE | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for establishing these relationships by correlating calculated molecular properties with observed activities. For pyrazole derivatives, SAR studies have highlighted the importance of specific substitutions on the pyrazole ring. mdpi.com

Computational analyses reveal that the unique properties of pyrazoles are linked to their susceptibility to electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5. nih.gov A computational study on methanone (B1245722) derivatives showed that the presence of two nitro (NO2) groups enhanced the compound's electrophilic nature and its potential for nonlinear optical (NLO) applications. nih.gov This demonstrates how computational SAR can guide the modification of a lead compound to enhance a desired property. The diverse biological activities of 4-aminopyrazoles make defining clear SAR difficult, but they have attracted attention for various applications. mdpi.com

Prediction of Chemical Reactivity Descriptors

Beyond FMO analysis, DFT calculations can provide a suite of global reactivity descriptors that quantify a molecule's stability and reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the energies of the HOMO and LUMO.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors were calculated for a series of pyrazole derivatives at the B3LYP/6-31G(d,p) level of theory, providing a quantitative measure of their reactivity. nih.gov For example, compound M6 in the study, which contained two electron-withdrawing nitro groups, exhibited the highest electrophilicity value, indicating its enhanced ability to act as an electron acceptor. nih.gov

Table 3: Calculated Chemical Reactivity Descriptors for Pyrazole Derivatives (eV)

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Global Electrophilicity (ω) | Reference |

|---|---|---|---|---|

| M1 | 1.71 | -4.21 | 5.182 | nih.gov |

| M2 | 1.57 | -4.34 | 5.998 | nih.gov |

| M3 | 1.51 | -4.36 | 6.295 | nih.gov |

| M4 | 1.72 | -4.15 | 5.009 | nih.gov |

| M5 | 1.69 | -4.12 | 5.000 | nih.gov |

| M6 | 1.58 | -4.48 | 6.351 | nih.gov |

Theoretical Evaluation of Spectroscopic Properties

Computational methods are frequently used to predict and interpret spectroscopic data. Theoretical calculations of vibrational (Infrared) spectra for pyrazole derivatives have been performed using DFT. nih.govtandfonline.com In the study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the IR vibrational spectra were calculated in the 400-4000 cm⁻¹ range via the DFT technique. nih.gov The predicted vibrational assignments were then compared with experimental values available in the literature, which helps to validate the accuracy of the computational model and confirm the molecular structure. nih.gov Similarly, for 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT calculations were used to analyze its structure, and the predicted results were found to represent the molecular structure accurately when compared with experimental data. mdpi.com This synergy between theoretical prediction and experimental observation is crucial for the unambiguous characterization of novel compounds.

Biological Activities of 1h Pyrazol 4 Amine, 3 4 Methylphenyl Analogues Excluding Clinical Human Trial Data

Anti-Inflammatory and Analgesic Potential

Analogues of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- have shown considerable promise as anti-inflammatory and analgesic agents. nih.govrjpbr.comzsmu.edu.ua The pyrazole (B372694) nucleus is a key feature in several established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrjpbr.com Research into novel derivatives continues to identify compounds with significant activity, often comparable or superior to existing medications like diclofenac (B195802) and celecoxib. nih.govnih.gov

One notable analogue, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), demonstrated promising anti-inflammatory and analgesic effects in preclinical models. nih.gov Similarly, a series of 3-(4-fluoro-3-methyl phenyl)-1-phenyl-5-(substituted)-2-pyrazolines showed potent anti-inflammatory and analgesic activities. ijrar.org The anti-inflammatory action was evaluated using the carrageenan-induced paw edema test, a standard screening method. nih.govijrar.org For instance, compound 2h from a synthesized series of pyrazolines exhibited a 78.0% inhibition of edema, which was more potent than the standard drug diclofenac. ijrar.org The analgesic effects of these compounds were often assessed using the acetic acid-induced writhing test. ijrar.org

Cyclooxygenase (COX) Enzyme Inhibition

The primary mechanism behind the anti-inflammatory and analgesic effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. pasteur.fr These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced during inflammation. youtube.comyoutube.com Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. youtube.comnih.gov

Numerous analogues of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- have been identified as potent COX inhibitors, with many showing selectivity for the COX-2 isoform. nih.govnih.gov For example, a series of newly synthesized pyrazole derivatives demonstrated good inhibitory activity at the nanomolar level. nih.gov Compound 3b from this series, a benzenesulfonamide (B165840) pyrazole derivative, showed a high selectivity index of 22.21 for COX-2 over COX-1. nih.gov Another analogue, AD 532 , was also identified as a COX-2 inhibitor, although it was less potent in vitro than celecoxib. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the COX-2 active site, showing that they often adopt conformations similar to highly selective inhibitors like SC-558. nih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Analogues

| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 2a | 19.87 | N/A | nih.gov |

| 3b | 39.43 | 22.21 | nih.gov |

| 4a | 61.24 | 14.35 | nih.gov |

| 5b | 38.73 | 17.47 | nih.gov |

| 5e | 39.14 | 13.10 | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes that regulate the levels of monoamine neurotransmitters in the brain. benthamdirect.comingentaconnect.comnih.gov Inhibition of these enzymes is a key strategy in the treatment of neuropsychiatric disorders. benthamdirect.comingentaconnect.com The pyrazole scaffold is considered a cyclic hydrazine (B178648) moiety, a class of compounds known to be early MAO inhibitors. benthamdirect.comingentaconnect.comnih.gov

Research has shown that various pyrazole derivatives are effective inhibitors of both MAO-A and MAO-B. benthamdirect.comacs.org A study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives found that most of the synthesized compounds exhibited high activity against both isoforms, with inhibition constants (Kᵢ) in the nanomolar range. acs.org Specifically, Kᵢ values for MAO-A ranged from 4 to 27 nM, and for MAO-B, they were between 1.5 and 50 nM, indicating potent inhibition. acs.org Computational docking studies have been employed to understand the binding modes of these compounds and their enantioselective interactions with the MAO isoforms. acs.org

Antimicrobial Activities

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide range of compounds exhibiting broad-spectrum antimicrobial activity. nih.govnih.govmdpi.comnih.gov These derivatives have been tested against various pathogenic bacteria and fungi, often showing moderate to potent efficacy. mdpi.comnih.gov

Antibacterial Efficacy

Analogues of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.com In one study, a series of novel pyrazole derivatives were synthesized and screened, revealing potent activity. nih.gov Compound 3 was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound, 4 , showed high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov

Further research on other pyrazole analogues has confirmed their antibacterial potential. A derivative designated as 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole showed its strongest antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with an MIC of 60 μg/mL for both. researchgate.net Additionally, pyrazolo[3,4-b]pyridine derivatives have been evaluated against several bacterial species, with some compounds showing moderate activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com

Table 2: Antibacterial Efficacy (MIC) of Selected Pyrazole Analogues

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3 | Escherichia coli | 0.25 | nih.gov |

| 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| IV | Enterococcus faecalis | 60 | researchgate.net |

| IV | Staphylococcus aureus | 60 | researchgate.net |

| 21a | Staphylococcus aureus | 62.5 | nih.gov |

| 21a | Bacillus subtilis | 125 | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, many pyrazole analogues are effective antifungal agents. nih.govnih.govnih.gov A study that screened newly synthesized pyrazole derivatives found that compound 2 was highly active against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Compound 3 from the same series demonstrated equipotent activity against Microsporum audouinii when compared to Clotrimazole, both having an MIC of 0.5 μg/mL. nih.gov

Other studies have explored different substituted pyrazoles. A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed very good antifungal activity against four pathogenic fungal strains. nih.gov Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been developed as potential agricultural fungicides, with compound 5m showing a strong effect against Fusarium graminearum with a half-maximal effective concentration (EC₅₀) of 5.61 μg/mL, significantly better than the fungicide hymexazol. researchgate.net

Table 3: Antifungal Efficacy (MIC/EC₅₀) of Selected Pyrazole Analogues

| Compound | Organism | MIC/EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| 2 | Aspergillus niger | 1 | nih.gov |

| 3 | Microsporum audouinii | 0.5 | nih.gov |

| 21a | Candida albicans | 7.8 | nih.gov |

| 21a | Aspergillus fumigatus | 2.9 | nih.gov |

| 5m | Fusarium graminearum | 5.61 (EC₅₀) | researchgate.net |

Antimycobacterial Properties

The search for new treatments for tuberculosis has led to the investigation of pyrazole derivatives for their antimycobacterial activity. nih.govnih.govmdpi.com Several analogues have shown potent inhibition of Mycobacterium tuberculosis, the causative agent of the disease. nih.govmdpi.com

A comprehensive study on 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines detailed the structure-activity relationships for antimycobacterial activity. mdpi.com It was found that compounds with a 3-(4-fluoro)phenyl group and an unsubstituted 5-phenyl group were particularly effective. A 4′-N-morpholine derivative (66 ) in this series demonstrated excellent inhibitory activity against M. tuberculosis with MIC values as low as 0.06 μg/mL in a microplate Alamar blue assay (MABA). mdpi.com Another class of compounds, 3-(4-chlorophenyl)-4-substituted pyrazoles, also exhibited interesting activity against the H37Rv strain of M. tuberculosis. nih.gov The inclusion of hydrazone, 2-azetidinone, and 4-thiazolidinone (B1220212) moieties on the core pyrazole scaffold was suggested to be a promising strategy for developing potent antitubercular agents. nih.gov

Table 4: Antimycobacterial Activity of Selected Pyrazole Analogues

| Compound/Series | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 32-38 | M. tuberculosis | 0.2 - 3.8 | mdpi.com |

| 66 | M. tuberculosis | 0.06 | mdpi.com |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Good to Excellent Activity | nih.govnih.gov |

Antiparasitic Activities

Analogues of the pyrazole scaffold have demonstrated significant potential in combating parasitic diseases, including leishmaniasis and malaria.

Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. Several studies have highlighted the efficacy of pyrazole derivatives against these parasites. For instance, a series of hydrazine-coupled pyrazoles were synthesized and evaluated for their in vitro antileishmanial activity against a clinical isolate of Leishmania aethiopica. One compound, in particular, demonstrated superior activity against the promastigote form of the parasite, proving to be significantly more active than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. malariaworld.org Molecular docking studies suggested that this enhanced activity could be attributed to its interaction with the Leishmania pteridine (B1203161) reductase 1 (PTR1) enzyme. malariaworld.org

Other research has focused on pyrazolopyridine derivatives, which have shown efficacy against visceral leishmaniasis. nih.gov Certain compounds in this class exhibited better activity against intracellular amastigotes than miltefosine. nih.gov Further in vivo studies in a mouse model showed that one such derivative significantly cleared the parasitic burden in both the spleen and liver. nih.gov The mechanism of action for these compounds appears to involve the induction of programmed cell death in the parasite, characterized by a loss in mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov

Additionally, studies on 1-aryl-1H-pyrazole-4-carboximidamide derivatives revealed activity against Leishmania amazonensis, with some analogues showing a promising activity profile and low cytotoxicity against murine peritoneal macrophages. researchgate.net Phenyl pyrazoline derivatives have also been noted for their antileishmanial activity, which in some cases surpassed that of miltefosine. academicjournals.org The structure-activity relationship in these compounds suggests that the presence and nature of side chains can significantly influence their biological effect. academicjournals.org

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Hydrazine-coupled pyrazoles | Leishmania aethiopica | Compound 13 showed an IC50 of 0.018 µg/mL against promastigotes, outperforming standard drugs. | malariaworld.org |

| Pyrazolopyridines | Leishmania donovani | Compound 6j led to >91% and >93% parasite clearance in the spleen and liver of mice, respectively. | nih.gov |

| 1-Aryl-1H-pyrazole-4-carboximidamides | Leishmania amazonensis | Br-substituted compound 2 showed promising activity and low cytotoxicity. | researchgate.net |

| Phenyl pyrazolines | Leishmania species | Compounds showed better activity than miltefosine, with activity influenced by side chain structure. | academicjournals.org |

The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of new antimalarial agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.gov A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity, with several compounds showing micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. mdpi.com Notably, some of the most active derivatives did not exhibit significant cytotoxicity, marking them as promising lead structures. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in guiding the development of these analogues. For example, the replacement of a nitrile group with an ester group on the pyrazole ring was found to improve antiplasmodial properties, particularly against the chloroquine-resistant W2 strain. mdpi.com Further modifications, such as the introduction of a 4-nitrophenyl substituent at position 3 of the pyrazole ring, led to a two-fold increase in potency. mdpi.com Another study highlighted that substituting the ester group with a nitrile group resulted in a significant loss of antimalarial activity, likely due to the absence of hydrogen-bond formation. nih.gov

Hydrazine-coupled pyrazole derivatives have also been investigated for their in vivo antimalarial effects against Plasmodium berghei in mice, with some compounds demonstrating significant parasite suppression. malariaworld.org The broad therapeutic potential of the pyrazole scaffold is underscored by its ability to target various critical pathways in the parasite, including enzymes like falcipain, dihydrofolate reductase, and various protein kinases. researchgate.net

| Compound Class | Target Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 5-Anilino-3-(hetero)arylpyrazoles | P. falciparum (CQ-sensitive & CQ-resistant) | Compounds 2b, 2e, 2k, and 2l showed micromolar IC50 values with low cytotoxicity. | mdpi.com |

| Substituted aryl pyrazoles | P. falciparum | Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a had an IC50 of 0.149 µmol/l. | nih.gov |

| Hydrazine-coupled pyrazoles | P. berghei | Compounds 14 and 15 showed 70.2% and 90.4% parasite suppression in mice, respectively. | malariaworld.org |

| Fluorinated pyrazoles conjugated with 1,3,4-oxadiazole | P. falciparum | Compound 52m (IC50 = 0.506 µM) was found to be more potent than the standard quinine. | malariaworld.org |

Anticancer and Antiproliferative Investigations

The pyrazole scaffold is a key component in numerous compounds investigated for their potential in cancer therapy. nih.gov These derivatives often function by inhibiting key enzymes and signaling pathways that are crucial for cancer cell growth and survival. nih.govnih.gov

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a key target for B-cell malignancies. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is a core structural feature of several potent BTK inhibitors. nih.govnih.gov Ibrutinib, a first-in-class, irreversible BTK inhibitor, contains a 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure. nih.govchemicalbook.com It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inhibition. nih.gov

Inspired by this, researchers have designed and synthesized novel pyrazole-based scaffolds to identify new BTK inhibitors. One such effort led to the discovery of a series of pyrazolo[3,4-d]pyridazinone derivatives. nih.gov Through structural optimization, a lead compound was identified that exhibited high potency against the BTK enzyme and demonstrated significant in vivo efficacy in a mouse model of collagen-induced arthritis, an autoimmune condition where BTK also plays a role. nih.gov The development of such novel pyrazolo[3,4-d] pyrimidin-4-amine derivatives continues to be an active area of research to find orally available and effective BTK inhibitors. dntb.gov.ua

| Scaffold | Compound Type | Mechanism | Significance | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Ibrutinib (and analogues) | Irreversible covalent inhibitor of BTK | First-in-class approved drug for B-cell cancers. | nih.govchemicalbook.com |

| Pyrazolo[3,4-d]pyridazinone | Novel irreversible inhibitors | Covalent binding to BTK | Showed high potency and in vivo efficacy in a disease model. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Reversible covalent inhibitors | Reversible cyanoacrylamide-based electrophile | Developed to overcome resistance mutations. | nih.gov |

The c-Mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, invasion, and angiogenesis. nih.govnih.gov Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous human cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov

Several pyrazole-containing scaffolds have been developed as inhibitors of c-Met kinase. Research has focused on designing derivatives bearing pyrazolo[3,4-b]pyridine and pyrazolothiazole structures. nih.gov In one study, certain pyrazolo[3,4-b]pyridine derivatives showed potent cytotoxic activity against human cancer cell lines (HepG-2, MCF-7, and HCT-116). nih.gov Two compounds, in particular, demonstrated significant inhibition of the c-Met enzyme with IC50 values in the nanomolar range, comparable to the reference drug cabozantinib. rsc.org These compounds were also shown to induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org Molecular docking studies confirmed that these derivatives could effectively bind within the active site of the c-Met enzyme. nih.govrsc.org

| Scaffold | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | HepG-2, MCF-7, HCT-116 | Compounds 5a and 5b showed potent cytotoxicity against HepG-2 cells. | nih.gov |

| Pyrazolo[3,4-b]pyridine | (Enzyme Assay) | Compounds 5a and 5b inhibited c-Met with IC50 values of 4.27 nM and 7.95 nM, respectively. | rsc.org |

Antiviral Properties

The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds designed to combat a variety of viral infections. nih.gov Research has demonstrated the potential of pyrazole derivatives against both RNA and DNA viruses.

One study investigated hydroxyquinoline-pyrazole derivatives for their activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. The synthesized compounds showed promising antiviral activity in plaque reduction assays, with some exhibiting potent inhibition of SARS-CoV-2 at low concentrations. rsc.orgrsc.org These findings highlight the potential of these hybrid molecules as selective antiviral agents. rsc.org

In another research effort, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against the Newcastle disease virus (NDV). nih.gov A hydrazone and a thiazolidinedione derivative provided 100% protection against NDV in an assay measuring the inhibition of virus-induced haemagglutination. nih.gov Molecular docking simulations suggested these compounds interact with the immune receptor TLR4. nih.gov

Furthermore, pyrazole derivatives containing an oxime moiety have been synthesized and tested for their antiviral activity against the Tobacco Mosaic Virus (TMV). Two compounds showed inactivation effects comparable to the commercial product Ningnanmycin, marking the first report of antiviral activity for this specific class of pyrazole derivatives. acs.org

| Compound Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of SARS-CoV-2 at low concentrations. | rsc.orgrsc.org |

| 4-Substituted pyrazole derivatives | Newcastle disease virus (NDV) | Hydrazone 6 and thiazolidinedione 9 achieved 100% protection. | nih.gov |

| Pyrazole derivatives with an oxime moiety | Tobacco Mosaic Virus (TMV) | Compounds 4a and 4g had EC50 values of 58.7 and 65.3 µg/mL, respectively. | acs.org |

Anxiolytic Activity

Certain analogues of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- have demonstrated notable anxiolytic-like effects in preclinical studies. One such compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been a subject of pharmacological evaluation to determine its potential as an anxiolytic agent. nih.gov

In behavioral tests in mice, LQFM032 exhibited effects suggestive of anxiolytic activity. In the open-field test, the compound led to an increase in the number of crossings and the amount of time spent in the center of the field. nih.govresearchgate.net Furthermore, in the elevated plus maze and light-dark box tests, LQFM032 demonstrated anxiolytic-like properties by increasing the entries and time spent in the open arms and the light area, respectively. nih.gov

Interestingly, the anxiolytic-like effects of LQFM032 were counteracted by flumazenil (B1672878), a benzodiazepine (B76468) receptor antagonist, but not by NAN-190, a 5-HT1A receptor antagonist. nih.gov This suggests that the anxiolytic action of LQFM032 is mediated through the benzodiazepine receptor pathway. Moreover, the anxiolytic activity of LQFM032 was also antagonized by mecamylamine, indicating an involvement of the nicotinic pathway. nih.gov Importantly, LQFM032 did not appear to impair mnemonic activity in the step-down test. nih.gov

Another analogue, LQFM008, also showed anxiolytic-like activity in the elevated plus maze and light-dark box tests. researchgate.net However, its effects were antagonized by NAN-190 and not by flumazenil, suggesting that its anxiolytic-like activity may involve the serotonergic pathway. researchgate.net

These findings highlight the potential of pyrazole derivatives as a source for the development of new anxiolytic drugs with differing mechanisms of action.

Table 1: Anxiolytic Activity of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- Analogues

| Compound | Test Model | Observed Effects | Antagonist Study Findings | Putative Mechanism of Action |

|---|---|---|---|---|

| LQFM032 | Open-field test, Elevated plus maze, Light-dark box | Increased crossings and time in center (open-field); Increased entries and time in open arms (elevated plus maze); Increased transitions and time in light area (light-dark box) | Effects antagonized by flumazenil and mecamylamine, but not NAN-190. nih.gov | Benzodiazepine and nicotinic pathways nih.gov |

Enzyme Inhibition Beyond COX and MAO

Analogues of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- have been investigated for their ability to inhibit a variety of enzymes beyond the well-studied cyclooxygenase (COX) and monoamine oxidase (MAO) enzymes.

β-Secretase (BACE1) Inhibition

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is therefore a major therapeutic target for the development of disease-modifying treatments for Alzheimer's. nih.gov

Research into natural products has identified p-terphenyls from the mushroom Polyozellus multiplex as effective BACE1 inhibitors. nih.gov While not direct analogues of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, this highlights the search for novel BACE1 inhibitors from diverse chemical scaffolds.

Cardioprotective and Renal Disease Relevance

The therapeutic potential of pyrazole-containing compounds extends to cardiovascular and renal applications. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been explored for their biological activities.

Other Pharmacological Relevance

The pharmacological scope of pyrazole analogues is broad, with various studies reporting a range of other potentially therapeutic properties.

Antipyretic Properties

The pyrazolone (B3327878) structural motif has a historical association with antipyretic (fever-reducing) and analgesic activities, dating back to the synthesis of antipyrine (B355649) in 1883. nih.gov This has spurred ongoing research into pyrazolone derivatives for their potential as anti-inflammatory and antipyretic agents.

Antiarrhythmic Potential

The diverse pharmacological activities of pyrazole derivatives suggest their potential in various therapeutic areas, including cardiovascular conditions. While specific studies on the antiarrhythmic potential of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- analogues are not detailed, the broad biological activities of the pyrazole scaffold warrant further investigation into this area.

Muscle Relaxing Properties

Currently, there is no publicly available scientific literature detailing the muscle relaxing properties of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- analogues.

Anticonvulsant Activity

The pyrazole nucleus is a known pharmacophore in the development of anticonvulsant agents. nih.gov While direct studies on 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- analogues are not extensively documented, related structures have been evaluated for their potential in controlling seizures. For instance, a series of N-phenylphthalimides, including 4-amino-N-phenylphthalimides, were assessed for their anticonvulsant effects against maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizures in mice. nih.gov The most potent compounds in the 4-amino-N-phenylphthalimide series against MES-induced seizures were those with small, lipophilic groups at the 2 or 2 and 6 positions of the N-phenyl ring. nih.gov These compounds also showed some activity against scPTZ-induced seizures. nih.gov

In a different series, N-(3-amino-2-methylphenyl)phthalimides showed anti-MES activity, with the 4-amino substituted phthalimide (B116566) ring demonstrating the highest potency. nih.gov However, this series did not show activity against scPTZ-induced seizures or any neurotoxicity up to a dose of 300 mg/kg. nih.gov

Table 1: Anticonvulsant Activity of Related Phthalimide Derivatives

| Compound Series | Substitution Pattern | Activity against MES | Activity against scPTZ | Neurotoxicity |

|---|---|---|---|---|

| 4-Amino-N-phenylphthalimides | Small lipophilic groups at 2 or 2,6 positions of N-phenyl ring | Potent | Some activity | Most toxic of the series |

| N-(3-Amino-2-methylphenyl)phthalimides | 4-amino substitution on phthalimide ring | Most active in series | No activity up to 300 mg/kg | No neurotoxicity up to 300 mg/kg |

Data sourced from PubMed. nih.gov

Antidepressant Effects

Certain pyrazole derivatives have been investigated for their potential as antidepressant agents. nih.govnih.gov Research has identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant that is equipotent to imipramine (B1671792) in animal models. nih.gov This compound demonstrated its effects in standard antidepressant assays without significant anticholinergic side effects and did not interfere with the antihypertensive effects of clonidine (B47849) and guanethidine. nih.gov In contrast, the isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine was found to be inactive in primary antidepressant screenings. nih.gov

Antidiabetic Activity

The pyrazole scaffold is a constituent of various compounds explored for their antidiabetic properties. nih.govresearchgate.net Analogues have been shown to inhibit key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus. nih.gov

In one study, two pyrazole derivatives, Pyz-1 and Pyz-2, were evaluated for their in vitro antidiabetic activity. nih.gov Both compounds demonstrated potent inhibition of α-glucosidase and α-amylase. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were comparable to the standard drug, Acarbose. nih.gov Another study synthesized acyl pyrazole sulfonamides and evaluated their α-glucosidase inhibitory activity, with some compounds showing significant potency. frontiersin.org

Table 2: In Vitro Antidiabetic Activity of Pyrazole Derivatives

| Compound | α-Glucosidase Inhibition (IC50 µM) | α-Amylase Inhibition (IC50 µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |

Data sourced from PubMed Central. nih.gov

Neuroprotective Properties

There is currently no publicly available scientific literature specifically detailing the neuroprotective properties of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- analogues.

ACE Inhibitor Activity

There is currently no publicly available scientific literature specifically detailing the ACE (Angiotensin-Converting Enzyme) inhibitor activity of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- analogues.

Antioxidant Effects

Several studies have highlighted the antioxidant potential of pyrazole derivatives. nih.govnih.govresearchgate.netmdpi.comekb.eg The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative processes. The introduction of amino and hydroxyl groups into the pyrazole nucleus has been noted as important for antioxidant activity. researchgate.net

In a study of pyrazole derivatives, compounds Pyz-1 and Pyz-2 showed considerable antioxidant and radical scavenging abilities. nih.gov Another investigation into 4-hydroxyiminopyrazolones revealed that NH-unsubstituted derivatives exhibited more potent antioxidant activity compared to their N-Ph substituted counterparts. researchgate.net Furthermore, some phenyl-N-substituted 4-amino-hydroxypyrazoles demonstrated the ability to inhibit the growth of N. gonorrhoeae bacteria and showed potential for cell visualization. researchgate.net

A series of pyrazole-based derivatives were evaluated for their antioxidant properties using various assays. ekb.eg Among the tested compounds, 7c and 11a exhibited the most potent total antioxidant capacity and the highest iron-reducing power. ekb.eg

Table 3: Antioxidant Activity of Pyrazole-Based Derivatives

| Compound | Total Antioxidant Capacity (TAC) (mg gallic acid/gm) | Iron-Reducing Power (IRP) (µg/mL) |

|---|---|---|

| 7c | 85.15 ± 0.22 | 54.19 ± 0.08 |

| 11a | 84.73 ± 0.22 | 53.92 ± 0.08 |

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Applications in Materials Science and Agrochemicals

Development of Advanced Materials

The pyrazole (B372694) scaffold is a key component in the design of innovative materials, owing to its electronic properties and thermal stability.

While specific studies on polymers derived directly from 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- are not extensively documented, the exploration of related isomers for material science applications is known. For instance, the isomer 4-(4-Methylphenyl)-1H-pyrazol-3-amine is being investigated for its potential in developing advanced materials, including polymers and coatings that require specific thermal and mechanical properties. chemimpex.com Similarly, the derivative 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is explored in the creation of new materials, particularly polymers with enhanced thermal and mechanical characteristics. chemimpex.com The general class of pyrazole derivatives has been successfully used to create tetraaryl pyrazole polymers, which are noted for their high thermal stability (up to 300 °C) and solubility in organic solvents.

The pyrazole structure is a known chromophore and is integral to many fluorescent substances and dyes. Pyrazole derivatives are recognized for their fluorescent properties, which are crucial for applications like bioimaging. dyestuffintermediates.com The inherent fluorescence of the pyrazole ring can be tuned by adding different functional groups.

Research has demonstrated that new fluorescent dyes of the D-A-D (donor-acceptor-donor) type can be synthesized using a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a donor unit, indicating the role of the tolyl group in creating fluorescent materials. nih.gov Furthermore, the related compound 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one is classified as a dye intermediate, used in the synthesis of pigments like C.I. Pigment Orange 34 and C.I. Pigment Red 37. dyestuffintermediates.com The study of compounds like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has shown that complexation with metal ions, such as ZnCl2, can significantly enhance fluorescence intensity. researchgate.net Pyrazole derivatives have also been investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. nih.gov

Agricultural Chemical Formulations

Derivatives of pyrazole are widely recognized for their efficacy as pest control agents, particularly as insecticides and miticides. chemimpex.comnih.gov The mode of action often involves targeting the nervous system of insects. conicet.gov.ar For example, N-aryl pyrazoles have demonstrated insecticidal properties against species like Tuta absoluta, a common pest for tomato crops. conicet.gov.ar The commercial success of insecticides such as chlorantraniliprole, which contains an N-pyridylpyrazole scaffold, underscores the importance of this chemical class in pest management. These compounds act on insect ryanodine (B192298) receptors, which are critical for muscle function. chemimpex.com

The utility of pyrazole derivatives extends to the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields. chemimpex.comekb.eg The compound 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid, a derivative of the title compound, is utilized in the development of herbicides and fungicides. chemimpex.com Similarly, 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde serves as an intermediate in the formulation of pesticides and herbicides. chemimpex.com

Research into novel pyrazole derivatives continues to yield promising results. For instance, a series of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which include a p-tolyl group, have been synthesized and tested for herbicidal activity, showing significant inhibition of weed root growth. nih.gov Studies on other pyrazole amide derivatives have also demonstrated good herbicidal activity, warranting further investigation. cabidigitallibrary.org The development of such compounds provides a pathway for creating more effective and potentially more environmentally benign solutions for weed and pest control. chemimpex.com

Analytical and Spectroscopic Characterization of 1h Pyrazol 4 Amine, 3 4 Methylphenyl and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- is expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyrazole (B372694) ring, the primary amine group, and the p-tolyl substituent.

Key expected IR absorption bands include:

N-H Stretching: The amine (NH₂) group will typically show one or two sharp bands in the region of 3300-3500 cm⁻¹. For comparison, the IR spectrum of 1-phenyl-3-methyl-5-aminopyrazole shows absorption in this region. nist.gov Similarly, in a derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline (B41778) N-H stretches are observed at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations from the tolyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. For instance, in 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde, a related compound, sp² C-H stretching is seen at 3032 cm⁻¹ and sp³ C-H stretching at 2921 cm⁻¹. nih.gov

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond within the pyrazole ring typically occur in the 1400-1650 cm⁻¹ region. In a related pyrazole derivative, these bands are observed around 1598 cm⁻¹ and 1422.3 cm⁻¹. nih.govnepjol.info

N-H Bending: The bending vibration of the N-H bond of the primary amine is expected in the range of 1550-1650 cm⁻¹.

A representative table of expected IR frequencies is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Amine (N-H) | Bending | 1550-1650 |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | <3000 |

| Aromatic (C=C) | Stretching | 1400-1600 |

| Pyrazole (C=N) | Stretching | ~1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, the ¹H NMR spectrum would show distinct signals for the protons of the pyrazole ring, the amine group, and the tolyl group.

Expected chemical shifts (δ) in ppm are:

Amine Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically appearing between 3.0 and 5.0 ppm.

Pyrazole Ring Protons: The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm. For example, in a similar structure, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde, the pyrazole proton appears as a singlet at 9.32 ppm. nih.gov

Aromatic Protons (Tolyl Group): The tolyl group will exhibit two doublets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the phenyl ring.

Methyl Protons (CH₃): A sharp singlet corresponding to the three protons of the methyl group is expected in the upfield region, around 2.3-2.5 ppm. In the aforementioned related compound, this signal is observed at 2.39 ppm. nih.gov

A summary of expected ¹H NMR signals is presented in the table below.

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| -CH₃ | Singlet | ~2.3-2.5 |

| -NH₂ | Broad Singlet | ~3.0-5.0 |

| Aromatic-H | Doublet | ~7.0-8.0 |

| Aromatic-H | Doublet | ~7.0-8.0 |

| Pyrazole-H | Singlet | ~7.0-8.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, with a molecular formula of C₁₀H₁₁N₃, the expected exact mass is approximately 173.0953 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂, and cleavage of the tolyl group, providing further structural information. For a related pyrazole derivative, mass spectrometry confirmed the molecular ion at m/z 328 ([M+H]⁺) and provided fragmentation patterns consistent with its structure. researchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, arising from the pyrazole and phenyl rings, is expected to result in absorption bands in the UV region. A related compound, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, showed UV-Vis transitions at 415 nm and 325 nm, indicating an extended conjugated system. nepjol.inforesearchgate.net Similarly, a pyrazoline derivative exhibited absorption maxima that were influenced by the solvent polarity. researchgate.net The specific absorption maxima for the title compound would depend on the solvent used.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from reaction byproducts or other impurities. For 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, a reverse-phase HPLC method would likely be employed. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be a typical starting point. The purity of a related isomer, 4-(4-Methylphenyl)-1H-pyrazol-3-amine, is reported as ≥ 98% by HPLC, indicating the suitability of this method for analyzing such compounds. chemimpex.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- (C₁₀H₁₁N₃), the theoretical elemental composition is approximately:

Carbon (C): 69.34%

Hydrogen (H): 6.40%

Nitrogen (N): 24.26%

Experimental values obtained for a synthesized sample should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the compound's identity. For example, the elemental analysis of a complex pyrazole derivative, C₇₂H₅₁N₉, showed calculated values of C, 82.97%; H, 4.93%; N, 12.10%, which were in close agreement with the found values of C, 83.00%; H, 4.90%; N, 12.10%. nepjol.info

X-ray Diffraction Analysis of Related Derivatives

Crystallographic studies on derivatives often reveal key structural motifs and packing arrangements influenced by the pyrazole core and its substituents. For instance, the analysis of compounds where the 4-amino group is replaced or further substituted provides valuable comparative data.

One such related compound is 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole . In its crystal structure, the pyrazole ring serves as a central scaffold. The dihedral angle between the pyrazole ring and the attached p-tolyl group is reported to be 4.41(8)°. nih.gov This near-coplanar arrangement suggests significant electronic interaction between the two ring systems. In the crystal lattice, molecules form inversion dimers through π-π stacking interactions between the phenylethenyl rings, with a centroid-centroid separation of 3.5857(9) Å. nih.gov

Another derivative, 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde , shows a different conformation. The pyrazole ring in this molecule is twisted, and the plane of the p-tolyl group forms a dihedral angle of 4.52(5)° with the mean plane of the pyrazole ring. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds, which link the molecules into supramolecular tubes. nih.gov

While these examples are not of the target molecule, they illustrate how the 3-(4-methylphenyl)pyrazolyl core can be integrated into larger molecular structures and how intermolecular forces such as hydrogen bonding and π-π stacking direct the crystal packing. The presence of the 4-amino group in the target compound, 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- , would be expected to introduce strong N-H···N or N-H···π hydrogen bonding, likely leading to distinct packing motifs compared to the derivatives discussed.

The table below summarizes the crystallographic data for the aforementioned related derivatives.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | C₂₄H₂₀N₂ | Monoclinic | P2₁/c | a = 9.6470(8) Åb = 14.1077(12) Åc = 14.0062(12) Åβ = 104.891(1)° | nih.gov |

| 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₉H₂₁N₃O | Monoclinic | P2₁/n | a = 21.9524(15) Åb = 6.2511(4) Åc = 24.1521(16) Åβ = 106.3069(9)° | nih.gov |

Future experimental work is required to determine the precise crystal structure of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- and to fully understand its solid-state behavior.

Future Research Directions for 1h Pyrazol 4 Amine, 3 4 Methylphenyl

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, versatile, and novel routes continues. Future research is directed towards overcoming the limitations of classical methods, such as the Knorr synthesis, which often require harsh conditions and can lead to mixtures of regioisomers.

A promising future direction lies in the development of one-step methodologies for constructing highly substituted pyrazoles. For instance, a novel one-step synthesis of fully substituted pyrazol-4-ols has been reported involving the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines. nih.gov Adapting such innovative fragmentation-cyclization strategies to aminopyrazoles could provide a new route to derivatives of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-.

Another area of exploration is the functionalization of the pyrazole ring at specific positions. Researchers have developed methodologies for the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions using lithiation methods. rsc.org Further investigation into selective C-H activation and functionalization on the pyrazole core could lead to more direct and atom-economical synthetic pathways, avoiding the need for pre-functionalized starting materials.

| Synthetic Strategy | Description | Potential Advantage |

| Condensation-Fragmentation-Cyclization | One-step reaction of thietanones and tetrazines to form pyrazol-4-ols. nih.gov | Access to fully substituted pyrazoles in a single step. |

| Lithiation and Functionalization | Directed lithiation to introduce functional groups at specific positions on the pyrazole ring. rsc.org | Controlled synthesis of asymmetrically substituted pyrazoles. |

| C-C Cross-Coupling Reactions | Suzuki-Miyaura cross-coupling has been used to introduce the phenyl group at the 4-position of the pyrazole ring. rsc.org | Versatile method for creating aryl-substituted pyrazoles. |

Development of Targeted Derivatives for Specific Biological Pathways

The 3-aminopyrazole (B16455) moiety is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Future research will focus on designing derivatives of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- that target specific biological pathways implicated in various diseases.

Kinase Inhibition: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore for targeting kinases like CDK16, which is involved in the cell cycle and is dysregulated in several cancers. nih.gov By modifying the substituents on the pyrazole and phenyl rings of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, it may be possible to develop selective inhibitors for understudied kinase families like the PCTAIRE subfamily. nih.gov

Anticancer and Anti-inflammatory Agents: 3-Aminopyrazoles are known to exhibit anticancer and anti-inflammatory properties. mdpi.com The development of 4,5-diaryl-3-aminopyrazoles as mimetics of Combretastatin A-4, a potent anticancer agent, highlights the potential of this scaffold. mdpi.com Future work could involve synthesizing derivatives of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- with different aryl groups to optimize their activity as tubulin polymerization inhibitors.

Targeting Protein-Protein Interactions: Beyond enzyme inhibition, pyrazole derivatives can be designed to modulate protein-protein interactions. For example, novel phenyl-pyrazolone derivatives have been developed to target the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy. mdpi.com This opens up the possibility of designing derivatives of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- as immunomodulatory agents.

| Target Pathway | Example Application | Research Focus |

| Kinase Inhibition (e.g., CDK16) | Cancer therapy | Design of selective inhibitors by modifying pyrazole substituents. nih.gov |

| Tubulin Polymerization | Anticancer agents | Synthesis of diaryl-3-aminopyrazole derivatives as Combretastatin A-4 mimetics. mdpi.com |

| PD-1/PD-L1 Pathway | Cancer immunotherapy | Development of pyrazolone (B3327878) derivatives as PD-L1 binders. mdpi.com |

| Dihydrofolate Reductase (DHFR) | Antimicrobial agents | Synthesis of pyrazole-pyrimidine hybrids as potential DHFR inhibitors. sciencescholar.us |

Advanced Computational Modeling for Structure-Function Elucidation

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For pyrazole derivatives, methods like Density Functional Theory (DFT) and molecular docking are crucial for understanding their structure-function relationships.

Predicting Bioactivity: Molecular docking simulations can predict the binding orientation of pyrazole derivatives within the active site of target proteins, such as succinate (B1194679) dehydrogenase (SDH) for antifungal agents or various kinases. nih.govnih.gov These studies help in rationalizing the observed biological activities and guiding the design of more potent compounds. For example, docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines revealed key interactions within the ATP binding site of casein kinase 1δ (CK1δ). nih.gov

Understanding Physicochemical Properties: DFT calculations are used to determine the molecular structures, spectroscopic properties, charge distributions, and frontier orbital energies of pyrazole derivatives. nih.govresearchgate.net This information is vital for predicting the reactivity and nonlinear optical (NLO) properties of these compounds. nih.gov For instance, computational analysis has been used to evaluate the NLO potential of various pyrazoline derivatives. nih.gov

Future research will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, to provide a more dynamic and accurate picture of the interactions between pyrazole derivatives and their biological targets.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicting binding modes of ligands in protein active sites. nih.govnih.gov | Identification of key interactions, guiding lead optimization. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and spectroscopic properties. nih.govresearchgate.net | Understanding reactivity, stability, and potential for NLO applications. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of molecules over time. | Assessing the stability of ligand-protein complexes and conformational changes. |

| QM/MM | Combining quantum mechanics and molecular mechanics. | Studying reaction mechanisms in enzymatic systems with high accuracy. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Future research on the synthesis of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- and its derivatives will emphasize the use of environmentally benign solvents, catalysts, and energy sources.

Water as a Green Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Numerous methods have been developed for the synthesis of pyrazole derivatives in water, often at room temperature. thieme-connect.com These methods include multicomponent reactions catalyzed by reusable catalysts like CeO2/CuO@GQDs@NH2 nanocomposites or in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.com